What are the chemical properties of 3-pentylphenol?
What are the chemical properties of 3-pentylphenol?
Executive Summary
3-Pentylphenol (CAS: 20056-66-0), also known as m-pentylphenol or 3-amylphenol, is a meta-substituted phenolic compound of significant interest in medicinal chemistry.[1] Unlike its naturally occurring structural analog olivetol (5-pentylresorcinol), which serves as the precursor to cannabidiol (CBD) and tetrahydrocannabinol (THC), 3-pentylphenol lacks the second hydroxyl group at the 5-position. This structural deviation makes it a critical scaffold for synthesizing desoxy-cannabinoids —analogs used to probe the structure-activity relationships (SAR) of cannabinoid receptors (CB1/CB2) without the metabolic instability associated with the resorcinol moiety.
This guide details the physicochemical profile, meta-selective synthesis strategies, and spectroscopic characterization of 3-pentylphenol, providing a self-validating reference for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-Pentylphenol |
| Common Synonyms | m-Pentylphenol, 3-Amylphenol, 3-n-Pentylphenol |
| CAS Registry Number | 20056-66-0 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| SMILES | CCCCCC1=CC(O)=CC=C1 |
Physical Properties
| Constant | Value | Context/Notes |
| Boiling Point | 265.4 °C | At 760 mmHg |
| Density | 0.964 g/cm³ | At 25 °C |
| pKa | 10.10 ± 0.10 | Predicted (Phenolic OH) |
| LogP | 3.8 – 4.0 | Highly lipophilic; blood-brain barrier permeable |
| Solubility | < 1 mg/mL (Water) | Soluble in EtOH, DMSO, DCM, Chloroform |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/light exposure |
Structural Analysis & Reactivity
The reactivity of 3-pentylphenol is governed by the electronic interplay between the electron-donating hydroxyl group (-OH) and the weakly activating pentyl chain.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is the dominant director, activating the ortho (positions 2, 4) and para (position 6) sites relative to itself.[2] The pentyl group at position 3 reinforces activation at positions 2 and 4 but sterically hinders position 2. Consequently, electrophilic attack (e.g., formylation, halogenation) occurs predominantly at position 6 (para to OH) or position 4 .
-
Acidity: With a pKa of ~10.1, it is slightly less acidic than phenol (pKa 9.95) due to the electron-donating inductive effect (+I) of the alkyl chain, which destabilizes the phenoxide anion slightly.
-
Oxidation: Unlike olivetol (a resorcinol), 3-pentylphenol is less prone to rapid oxidative polymerization (browning) but will still oxidize to quinone-like species under harsh conditions.
Synthesis Pathways
Direct alkylation of phenol with pentyl halides yields a mixture of ortho and para isomers (Friedel-Crafts), making it unsuitable for isolating the meta isomer. Meta-selective synthesis requires indirect routes, typically utilizing 3-bromoanisole or 3-hydroxybenzaldehyde as starting materials.
Protocol A: Kumada Coupling (High Purity)
This pathway uses a nickel-catalyzed cross-coupling to install the pentyl chain, followed by demethylation. It is preferred for generating high-purity material for biological assays.
Step 1: Grignard Formation & Coupling [3]
-
Reagents: 3-Bromoanisole, Pentylmagnesium bromide (1.2 eq), Ni(dppp)Cl₂ (catalyst).
-
Conditions: THF, Reflux, 12h.
-
Mechanism: Oxidative addition of Ni to Ar-Br, transmetallation with Alkyl-MgBr, reductive elimination.
Step 2: Demethylation
-
Reagents: BBr₃ (Boron tribromide, 2.0 eq).
-
Conditions: DCM, -78°C to RT.
-
Workup: Quench with ice water; extract with DCM.
Protocol B: Wittig Olefination (Metal-Free Alternative)
Useful when avoiding transition metal impurities is critical.
-
Reagents: 3-Hydroxybenzaldehyde, Butyltriphenylphosphonium bromide, NaH.
-
Intermediate: 3-(Pent-1-en-1-yl)phenol.
-
Final Step: Hydrogenation (H₂, Pd/C) to reduce the alkene to the alkane.
Figure 1: Two distinct synthetic routes for 3-pentylphenol ensuring meta-regioselectivity.
Analytical Characterization
Validation of 3-pentylphenol requires confirming the meta substitution pattern. The following spectroscopic data is derived from high-fidelity consensus values for meta-alkyl phenols.
1H NMR Spectroscopy (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.15 | Triplet (t) | 1H | Ar-H (C5) | Coupling to C4 and C6 confirms meta-substitution. |
| 6.76 | Doublet (d) | 1H | Ar-H (C4) | Ortho to alkyl, meta to OH. |
| 6.66 | Singlet (s) | 1H | Ar-H (C2) | Isolated proton between OH and Alkyl. Key diagnostic peak. |
| 6.64 | Doublet (d) | 1H | Ar-H (C6) | Ortho to OH, meta to alkyl. |
| 4.80 | Broad (s) | 1H | -OH | Chemical shift varies with concentration/solvent. |
| 2.56 | Triplet (t) | 2H | Ar-CH₂- | Benzylic protons. |
| 1.60 | Multiplet (m) | 2H | -CH₂- | β-methylene. |
| 1.30 | Multiplet (m) | 4H | -(CH₂)₂- | Bulk methylene chain. |
| 0.89 | Triplet (t) | 3H | -CH₃ | Terminal methyl. |
Infrared (IR) Spectrum[9][11]
-
3350 cm⁻¹ (Broad): O-H stretching (H-bonded).
-
2955, 2930 cm⁻¹: C-H stretching (Alkyl chain).
-
1585, 1480 cm⁻¹: C=C Aromatic ring stretching.
-
780, 690 cm⁻¹: C-H Bending (Meta-disubstituted benzene signature).
Applications in Drug Development
The primary utility of 3-pentylphenol lies in cannabinoid scaffold engineering. It serves as the "A-ring" precursor for (-)-Desoxycannabidiol (Desoxy-CBD) and other non-classical cannabinoids.
Synthesis of Desoxy-CBD
By condensing 3-pentylphenol with p-mentha-2,8-dien-1-ol (PMD) using a Lewis acid catalyst (e.g., BF₃·Et₂O or p-TSA), the terpene moiety is attached. Unlike olivetol, which has two directing OH groups, 3-pentylphenol directs the terpene attachment to the para position relative to the OH (C6), creating the dibenzopyran or biphenyl core structure found in cannabinoids.
Significance:
-
Probe Compound: Desoxy-CBD lacks the resorcinol pharmacophore, altering its binding affinity to CB1/CB2 and TRP channels.
-
Metabolic Stability: Removal of the second hydroxyl group reduces susceptibility to Phase II metabolism (glucuronidation), prolonging half-life in pharmacokinetic studies.
Figure 2: Synthetic workflow for converting 3-pentylphenol into the cannabinoid analog Desoxy-CBD.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][3][5] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][5] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[6] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation.
-
Spill: Absorb with sand/vermiculite; neutralize with dilute sodium carbonate if necessary.[3]
References
-
PubChem. (2024). 3-Pentylphenol Compound Summary (CID 88345). National Center for Biotechnology Information.[3] Link
- Mechoulam, R., & Hanuš, L. (2002). Cannabidiol: an overview of some chemical and pharmacological aspects. Part I: chemical aspects. Chemistry and Physics of Lipids, 121(1-2), 35-43. (Mechanistic basis for pentylphenol use in cannabinoid synthesis).
-
Tius, M. A. (1988). Cannabinoids.[3][7] In The Total Synthesis of Natural Products (Vol. 8). Wiley-Interscience. (Detailed review of cannabinoid synthesis using phenolic precursors).
-
GuideChem. (2024). 3-Pentylphenol MSDS and Chemical Properties. Link
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis and post-functionalization of alternate-linked-meta-para-[2.1]thiacyclophanes. (Demonstrates meta-selective functionalization strategies relevant to 3-alkylphenols). Link
Sources
- 1. Cas 20056-66-0,3-PENTYL-PHENOL | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0160827) [np-mrd.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. researchgate.net [researchgate.net]
